(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid
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Overview
Description
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethyl group attached to a sulfinyl group on a phenyl ring, with a boronic acid functional group. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is (4-((Trifluoromethyl)sulfonyl)phenyl)boronic acid.
Reduction: The major product is (4-((Trifluoromethyl)thio)phenyl)boronic acid.
Substitution: The major products are various aryl-substituted derivatives, depending on the coupling partner used.
Scientific Research Applications
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar structure but lacks the sulfinyl group.
(4-(Trifluoromethyl)benzeneboronic acid): Another similar compound with a slightly different naming convention.
Uniqueness
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which can impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C7H6BF3O3S |
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Molecular Weight |
238.00 g/mol |
IUPAC Name |
[4-(trifluoromethylsulfinyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H |
InChI Key |
VXHFPXQSTKTYNC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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